molecular formula C24H29FN4O4S B2556569 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 932996-35-5

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2556569
CAS No.: 932996-35-5
M. Wt: 488.58
InChI Key: RZXCBISMSHROQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A 5-oxopyrrolidine-3-carboxamide core, which is common in enzyme inhibitors and receptor modulators.
  • A 4-methylphenyl substituent at the pyrrolidine nitrogen, contributing to steric and electronic effects.
  • A piperazine-sulfonyl-ethyl side chain linked to a 2-fluorophenyl group. This piperazine-sulfonyl moiety enhances metabolic stability and may influence receptor binding affinity .

The compound’s synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with the pyrrolidine carboxamide backbone, analogous to methods described for related fluorinated derivatives .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4S/c1-18-6-8-20(9-7-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCBISMSHROQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives featuring a piperazine moiety, which is known for its diverse biological activities. The molecular formula is C21H26FN3O5SC_{21}H_{26}FN_{3}O_{5}S, and it exhibits a complex structure that contributes to its interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

  • Antibacterial Activity : Compounds containing piperazine and sulfonamide groups have demonstrated significant antibacterial properties. Studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties : Sulfonamide derivatives have been explored for their potential in cancer chemotherapy. The ability to inhibit specific pathways involved in tumor growth is a focus of ongoing research .

Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Studies utilizing disk diffusion methods have confirmed the antibacterial efficacy of similar compounds, indicating that the presence of the piperazine ring enhances activity against various bacterial strains .

Enzyme Inhibition Studies

Inhibition assays have shown that compounds related to this compound exhibit significant inhibition rates against AChE and urease, making them candidates for further development in therapeutic contexts.

EnzymeInhibition Rate (IC50)
Acetylcholinesterase (AChE)0.63 ± 0.001 µM
Urease2.14 ± 0.003 µM

Case Studies

  • Synthesis and Evaluation : A study synthesized several piperazine derivatives, including those similar to the compound , and evaluated their biological activities through in vitro assays. The results highlighted their potential as enzyme inhibitors and antibacterial agents .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets, providing insights into its potential efficacy and guiding further experimental validation .
  • Clinical Implications : The pharmacological profiles suggest that compounds like this compound could be explored for applications in treating infections, neurodegenerative diseases, and cancer .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against various cancer cell lines, showing potential for inhibiting tumor growth.
  • Neuropharmacological Effects : Due to its piperazine and pyrrolidine moieties, the compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Enzyme Inhibition : The sulfonamide group in the structure suggests that this compound could inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoamine oxidase (MAO), which are critical in various biological pathways.

Medicinal Chemistry

The design and synthesis of derivatives based on this compound are crucial for developing new pharmaceuticals. The presence of the piperazine ring allows for modifications that can enhance selectivity and potency against specific targets.

Anticancer Studies

Several studies have focused on the anticancer potential of compounds with similar structures:

StudyCompound TestedCell LinesGrowth Inhibition (%)
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamideSNB-19, OVCAR-875.99, 85.26
Newer N-Aryl CompoundsHOP-92, ACHN67.55, 56.88

These findings indicate the potential of this compound as an effective agent in cancer therapy.

Neuropharmacology Research

Research into the neuropharmacological effects of similar compounds has indicated their ability to modulate neurotransmitter levels, suggesting that this compound could be explored for treating conditions like depression or anxiety.

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, researchers synthesized a series of compounds related to sulfonamides and evaluated their anticancer activities against multiple human cancer cell lines. The results showed significant growth inhibition, indicating that modifications to the sulfonamide structure could yield potent anticancer agents .

Case Study 2: Enzyme Inhibition Analysis

Another study investigated the role of sulfonamide derivatives in inhibiting fatty acid amide hydrolase (FAAH). The findings revealed that certain structural modifications enhanced enzyme inhibition, leading to increased therapeutic efficacy in pain management .

Comparison with Similar Compounds

Structural Analogues

Compound Name / Identifier Key Structural Features Molecular Weight* Potential Targets/Activity References
Target Compound 5-oxopyrrolidine-3-carboxamide, 4-methylphenyl, piperazine-sulfonyl-ethyl-2-fluorophenyl ~530 g/mol† Hypothesized: CNS receptors, kinase inhibition N/A
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 5-oxopyrrolidine-3-carboxamide, 4-methoxybenzyl, fluorophenyl-ethoxy linker ~520 g/mol† Enzyme inhibition (e.g., proteases)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine-3-carboxamide, thiadiazole-isopropyl substituent ~390 g/mol† Antimicrobial or antiparasitic activity
5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide Piperazine-linked quinoxaline, fluoropyridine carboxamide ~540 g/mol† Kinase or GPCR modulation
Example 53 in Pyrazolo-pyrimidine, fluorophenyl-chromen, sulfonamide 589.1 g/mol Anticancer (ferroptosis induction?)

*Molecular weights estimated based on structural formulas.

Key Observations:
  • Core Similarities : All compounds share a 5-oxopyrrolidine-3-carboxamide or related heterocyclic core, which is often associated with bioactivity in enzyme inhibition or receptor binding .
  • Fluorinated Aromatic Groups : The target compound and analogs (e.g., ) incorporate fluorophenyl or fluoroheterocyclic groups, enhancing lipophilicity and metabolic stability.
  • Linker Diversity : The target compound’s piperazine-sulfonyl-ethyl linker distinguishes it from analogs like the thiadiazole group in or the ethoxy linker in , which may alter solubility and target selectivity.

Hypothesized Bioactivity

  • The 4-methylphenyl group may enhance blood-brain barrier penetration .
  • Analogues :
    • : The methoxybenzyl group could confer selectivity for lipid-metabolizing enzymes (e.g., lipoxygenases).
    • : Chromen-pyrazolo-pyrimidine derivatives are reported to induce ferroptosis in cancer cells , though direct evidence for the target compound is lacking.
    • : Thiadiazole substituents are associated with antimicrobial activity due to heterocyclic reactivity .

Pharmacokinetic Considerations

  • Sulfonyl vs. Thiadiazole : The sulfonyl group in the target compound may improve aqueous solubility compared to the thiadiazole in , balancing bioavailability .

Q & A

Q. Critical Steps :

  • Monitor reaction progress using TLC or LCMS to avoid over-functionalization.
  • Purify intermediates via column chromatography or recrystallization to minimize impurities .

Basic: Which analytical techniques are optimal for confirming the compound’s structural identity and purity?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, sulfonyl group integration) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Employ a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity .
    • Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How should researchers resolve contradictions in reported receptor binding affinities for this compound?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols across studies .
  • Receptor Isoforms : Confirm target specificity using isoform-selective antagonists (e.g., D3 vs. D2 receptor assays) .
  • Orthogonal Methods : Cross-validate results using surface plasmon resonance (SPR) and radioligand binding assays to rule out methodological artifacts .

Advanced: What strategies enable efficient synthesis of derivatives with modified sulfonyl or fluorophenyl groups?

Answer:

  • Sulfonyl Modifications :
    • Replace the sulfonyl ethyl group with bulkier substituents (e.g., aryl sulfonates) via nucleophilic aromatic substitution under microwave irradiation for accelerated kinetics .
  • Fluorophenyl Substitutions :
    • Use Buchwald-Hartwig amination to introduce heteroaromatic rings (e.g., pyridyl) while retaining fluorine .
    • Optimize Pd-catalyzed cross-coupling reactions for electron-deficient aryl halides .

Q. Example Protocol :

Synthesize the piperazine intermediate.

React with substituted sulfonyl chlorides at 0°C to prevent side reactions.

Purify via flash chromatography (hexane/EtOAc gradient) .

Basic: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LCMS .
  • Plasma Stability : Expose to human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound loss using HPLC .

Advanced: How can reaction yields for fluorophenyl-containing intermediates be optimized?

Answer:

  • Catalyst Selection : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation efficiency .
  • Temperature Control : Conduct reactions at 80–100°C in degassed solvents (e.g., dioxane) to minimize side products .
  • Workup Optimization : Extract intermediates with dichloromethane/water, and dry over MgSO4_4 before crystallization .

Advanced: How should structure-activity relationship (SAR) studies be designed for the piperazine-sulfonyl moiety?

Answer:

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target receptors .
  • In Vitro Assays :
    • Test derivatives with systematic substitutions (e.g., electron-withdrawing groups on the fluorophenyl ring) in dose-response experiments .
    • Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) to identify critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.